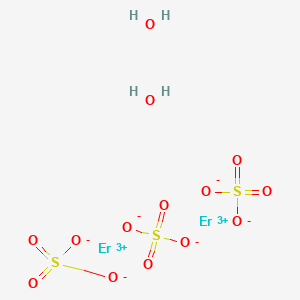
Erbium(III) sulphate dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erbium(III) sulphate dihydrate, with the chemical formula Er2(SO4)3·2H2O, is a compound of erbium, a rare earth element. This compound is known for its unique properties and applications in various fields, including materials science and chemistry. Erbium itself is a member of the lanthanide series and is known for its pink-colored salts and compounds.
準備方法
Synthetic Routes and Reaction Conditions
Erbium(III) sulphate dihydrate can be synthesized through the reaction of erbium oxide (Er2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving erbium oxide in a concentrated sulfuric acid solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
Er2O3+3H2SO4→Er2(SO4)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity starting materials and controlled crystallization processes are crucial for producing this compound suitable for various applications.
化学反応の分析
Types of Reactions
Erbium(III) sulphate dihydrate undergoes various chemical reactions, including:
Oxidation: Erbium(III) compounds can be oxidized to form higher oxidation state compounds, although this is less common.
Reduction: Reduction reactions can convert erbium(III) to lower oxidation states, but these reactions are typically more complex.
Substitution: Erbium(III) sulphate can undergo substitution reactions where the sulphate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas (H2) and oxidizing agents like oxygen (O2). The conditions for these reactions vary depending on the desired products and the specific reaction being carried out.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce erbium oxides, while substitution reactions can yield various erbium salts.
科学的研究の応用
Erbium(III) sulphate dihydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other erbium compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in medical imaging and therapeutic applications.
Industry: Utilized in the production of specialty glasses and ceramics, particularly those with unique optical properties.
作用機序
The mechanism by which erbium(III) sulphate dihydrate exerts its effects is primarily related to its ability to interact with other compounds and materials. The erbium ions (Er3+) can participate in various chemical reactions, influencing the properties of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
類似化合物との比較
Similar Compounds
Erbium(III) chloride (ErCl3): A compound with similar properties but different applications, particularly in the production of erbium-doped materials.
Erbium(III) nitrate (Er(NO3)3): Another erbium compound used in various chemical syntheses and applications.
Erbium(III) oxide (Er2O3): A commonly used erbium compound with applications in materials science and optics.
Uniqueness
Erbium(III) sulphate dihydrate is unique due to its specific chemical composition and properties, which make it suitable for certain applications that other erbium compounds may not be ideal for. Its dihydrate form also provides distinct advantages in terms of stability and solubility.
特性
分子式 |
Er2H4O14S3 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC名 |
erbium(3+);trisulfate;dihydrate |
InChI |
InChI=1S/2Er.3H2O4S.2H2O/c;;3*1-5(2,3)4;;/h;;3*(H2,1,2,3,4);2*1H2/q2*+3;;;;;/p-6 |
InChIキー |
MMWSHWSISACOSB-UHFFFAOYSA-H |
正規SMILES |
O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


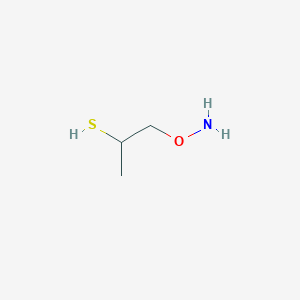

![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
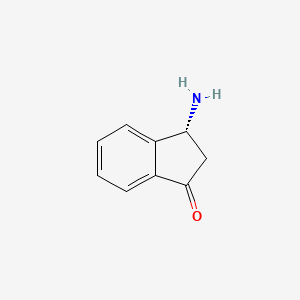
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
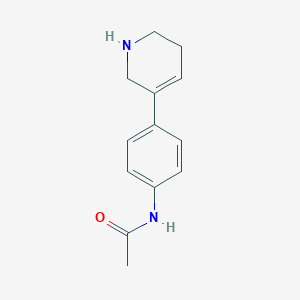
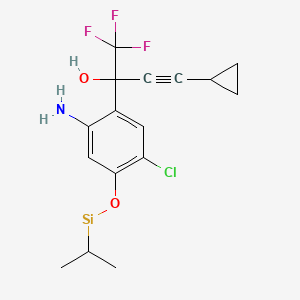
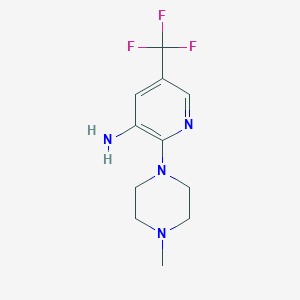



![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
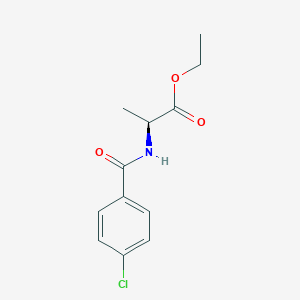
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
